molecular formula C23H39NO4 B131602 Perhexiline maleate CAS No. 6724-53-4

Perhexiline maleate

Cat. No. B131602
CAS RN: 6724-53-4
M. Wt: 393.6 g/mol
InChI Key: JDZOTSLZMQDFLG-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perhexiline maleate is a medication that has been primarily used in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. It operates through a mechanism that does not involve beta adreno-receptor-blocking activity. Instead, it inhibits myocardial fatty acid catabolism, leading to an increased utilization of glucose by the heart. This unique mode of action makes perhexiline maleate an effective prophylactic agent for angina pectoris, as demonstrated in several clinical trials where it significantly reduced the frequency and severity of anginal attacks . Additionally, perhexiline maleate has been found to have applications beyond cardiology, such as reversing acquired resistance to doxorubicin in certain leukemia cells .

Synthesis Analysis

The synthesis of perhexiline maleate is not directly discussed in the provided papers. However, research into finding a substitute for perhexiline maleate due to its side effects has led to the synthesis of an arylalkylamine series with antianginal properties. The aim was to select a compound that is more rapidly hydroxylated than perhexiline maleate. This research indicates that the metabolic processing of perhexiline maleate, specifically its hydroxylation, is a significant factor in its pharmacokinetics and related side effects .

Molecular Structure Analysis

The molecular structure of perhexiline maleate is not explicitly detailed in the provided papers. However, its interactions with cytochrome P-450 suggest that its structure is such that it binds to liver microsomal cytochrome P-450, affecting its oxidative metabolism. This interaction is crucial in understanding the drug's pharmacokinetics and the search for more easily hydroxylated analogs .

Chemical Reactions Analysis

Perhexiline maleate's chemical reactions within the body include its effect on lipid metabolism, which is suggested to be a key factor in its therapeutic effects and side effects. It has been shown to induce the formation of myeloid bodies in human liver cell lines, which is similar to the effects observed in hepatocytes of patients treated with the drug. This indicates that perhexiline maleate may cause alterations in cell lipid metabolism, which could be associated with its ability to enhance the sensitivity of certain cells to other drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of perhexiline maleate that are relevant to its clinical use include its pharmacokinetics and the development of toxicity at certain plasma concentrations. The drug's efficacy and the risk of adverse effects such as hepatitis and peripheral neuropathy are closely related to its plasma concentrations. Maintaining plasma drug concentrations below a certain threshold (600 ng/ml) has been shown to markedly reduce the risk of long-term toxicity without significantly compromising its anti-anginal efficacy . Additionally, perhexiline maleate's effects on coronary flow distribution and myocardial oxygen consumption highlight its impact on the cardiovascular system's physical properties .

Scientific Research Applications

Cardiac Metabolic Agent

Perhexiline maleate has evolved in its applications and is currently recognized for its anti-ischemic properties, particularly in the management of ischemic heart disease. Initially categorized as a coronary vasodilator and later as a calcium channel antagonist, perhexiline has been re-identified as a cardiac metabolic agent. It operates through the inhibition of the enzyme carnitine palmitoyltransferase-1 (CPT-1). Its unique action mechanism and favorable hemodynamic profile, coupled with a deeper understanding of its adverse effects, have led to a renewed interest in its utility for severe myocardial ischemia management. Notably, its efficacy surpasses placebo when used alone or as an adjunct to other anti-anginal therapies, especially in refractory cases (Killalea & Krum, 2001).

Metabolic Manipulation in Heart Diseases

Perhexiline maleate plays a significant role in metabolic manipulation for treating ischemic heart disease. It alters myocardial metabolism, shifting the balance from free-fatty-acid metabolism to glucose metabolism, thereby enhancing oxygen efficiency during myocardial ischemia. This shift is particularly beneficial for patients with refractory angina who are on "optimal" medical therapy and have conditions not amenable to revascularization. Perhexiline is also considered promising for treating symptoms related to inoperable aortic stenosis, hypertrophic cardiomyopathy, and chronic heart failure (Lee, Horowitz, & Frenneaux, 2004).

Multiple Mechanisms of Action

The therapeutic benefits of perhexiline in heart failure (HF) are attributed to multiple mechanisms beyond its initial hypothesis of CPT-1 inhibition. Research suggests that its significant effects may be through the inhibition of surface membrane ion channels and impacts on cellular metabolism and reactive oxygen species (ROS) generation across the cardiovascular system. This multifaceted impact makes perhexiline a drug of interest for various cardiovascular conditions, although the exact mechanisms warrant further investigation (George et al., 2016).

Safety And Hazards

Perhexiline maleate is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health, impaired fertility, and harm to unborn children . Long-term treatment has been associated with infrequent but serious adverse effects such as neurological, hepatic toxicity, renal impairment, loss of weight, and hypoglycaemia .

Future Directions

There is growing evidence that perhexiline has potent anti-cancer properties. It has been speculated that perhexiline could be repurposed as an anti-cancer agent, with potential added benefits of limiting cardiotoxicity induced by other chemotherapeutics . A recent study has identified perhexiline maleate as a promising target for future pancreatic cancer treatments .

properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZOTSLZMQDFLG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021114
Record name Perhexiline maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perhexiline maleate

CAS RN

6724-53-4, 103516-75-2, 103516-76-3
Record name Perhexiline maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6724-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perhexiline maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhexiline maleate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhexiline maleate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhexiline maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perhexiline maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERHEXILINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PERHEXILINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PERHEXILINE MALEATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perhexiline maleate
Reactant of Route 2
Perhexiline maleate
Reactant of Route 3
Perhexiline maleate
Reactant of Route 4
Perhexiline maleate
Reactant of Route 5
Reactant of Route 5
Perhexiline maleate
Reactant of Route 6
Perhexiline maleate

Citations

For This Compound
2,040
Citations
D Pessayre, M Bichara, G Feldmann, C Degott, F Potet… - Gastroenterology, 1979 - Elsevier
… perhexiline maleate, a drug widely used in Europe for the treatment of angina pectoris. Perhexiline maleate had been ingested for 24 and 28 mo, respectively. Manifestations of cir- …
Number of citations: 183 www.sciencedirect.com
JD Horowitz, STB Sia, PS Macdonald, AJ Goble… - International journal of …, 1986 - Elsevier
Perhexiline maleate, which causes inhibition of myocardial fatty acid catabolism with a concomitant increase in glucose utilization, is particularly useful in the management of patients …
Number of citations: 131 www.sciencedirect.com
AGB Amoah, BJ Gould, DV Parke, JDF Lockhart - Xenobiotica, 1986 - Taylor & Francis
… After an overnight fast, each volunteer emptied their bladder prior to ingestion of a 300mg Pexid tablet which contained only perhexiline maleate. Fasting continued for a further 3 h. …
Number of citations: 25 www.tandfonline.com
J Igishu - British Medical Journal, 1976 - ncbi.nlm.nih.gov
Sixteen men with stable angina resistant to other treatment had received perhexilene maleate for an average of 12 5 months. Six took 200 mg and 10 took 400 mg a day. All of them …
Number of citations: 29 www.ncbi.nlm.nih.gov
PL Cole, AD Beamer, N McGowan, CO Cantillon… - Circulation, 1990 - Am Heart Assoc
… We evaluated the efficacy of perhexiline maleate, a drug with an antianginal mechanism of actionin humans that is as yet unknown, by using a randomized double-blind placebo-…
Number of citations: 183 www.ahajournals.org
JD Horowitz, ML Mashford - Medical Journal of Australia, 1979 - Wiley Online Library
… The mean duration of treatment with perhexiline maleate during this study was … to perhexiline maleate was as good in this group of patients as in those who received perhexiline maleate …
Number of citations: 37 onlinelibrary.wiley.com
RG Cooper, DA Evans, EJ Whibley - Journal of medical genetics, 1984 - jmg.bmj.com
… SUMMARY Long term perhexiline maleate therapy causes peripheral neuropathy and … of a population of healthy volunteer subjects has teen performed using perhexiline maleate. …
Number of citations: 79 jmg.bmj.com
BD Walker, SM Valenzuela… - British journal of …, 1999 - Wiley Online Library
Perhexiline has been used as an anti‐anginal agent for over 25 years, and is known to cause QT prolongation and torsades de pointes. We hypothesized that the cellular basis for these …
Number of citations: 58 bpspubs.onlinelibrary.wiley.com
CJ Burns-Cox, KP Chandrasekhar, H Ikram, TH Peirce… - Br Med J, 1971 - bmj.com
This paper reports a double-blind trial of a new antianginal drug, perhexiline. Fifty-five patients suffering from angina pectoris were studied for periods of 12 or 24 weeks in a cross-over …
Number of citations: 53 www.bmj.com
HD White, JB Lowe - International Journal of Cardiology, 1983 - Elsevier
… We performed a double-blind controlled crossover trial of perhexiline maleate versus identical placebo in daily doses of 100-400 mg in 20 male patients who were severely limited with …
Number of citations: 50 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.